molecular formula C12H18BrNS B13241563 N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine

N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine

Cat. No.: B13241563
M. Wt: 288.25 g/mol
InChI Key: PSIHGNLMXKWBHY-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 4-bromothiophene substituent. The compound combines a rigid cyclohexane ring with a brominated thiophene moiety, which may influence its electronic properties, lipophilicity, and biological interactions.

Properties

Molecular Formula

C12H18BrNS

Molecular Weight

288.25 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine

InChI

InChI=1S/C12H18BrNS/c1-12(5-3-2-4-6-12)14-8-11-7-10(13)9-15-11/h7,9,14H,2-6,8H2,1H3

InChI Key

PSIHGNLMXKWBHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1-methylcyclohexan-1-amine under suitable conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Position : The 4-bromo substitution on thiophene (as in the target compound) is associated with improved biological activity in related compounds (e.g., L2 in ), likely due to optimized electronic and steric interactions .
  • Structural Flexibility : Cyclohexanamine derivatives with smaller substituents (e.g., methyl, ethyl) may exhibit better pharmacokinetic profiles than bulkier analogs, though direct data for the target compound is lacking.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine, with the CAS number 1247458-41-8, is a compound of interest due to its potential biological activities. This compound features a bromothiophene moiety, which is often associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C₁₂H₁₈BrNS, with a molecular weight of 288.25 g/mol. The presence of the bromine atom and the thiophene ring may contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₈BrNS
Molecular Weight288.25 g/mol
CAS Number1247458-41-8
PurityTypically >95%

The compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key signaling pathways. Research indicates that compounds with similar structures often exhibit modulation of protein interactions and inhibition of specific enzymatic activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of bromothiophene derivatives. For instance, compounds targeting bromodomains have shown promise in inhibiting cancer cell proliferation by interfering with transcriptional regulation mechanisms. This compound may exhibit similar properties by acting on bromodomain-containing proteins.

Case Study Example :
In a study examining the effects of bromothiophene derivatives on cancer cell lines, it was found that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Some studies suggest that compounds with similar structural motifs may possess neuroprotective effects. For example, thiophene derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This could be relevant for developing treatments for neurodegenerative diseases.

Research Findings

A comprehensive analysis of existing literature reveals various findings related to the biological activity of this compound:

  • Inhibition of Protein Interactions : Research indicates that similar compounds can inhibit protein-protein interactions critical for tumor growth and metastasis.
  • Selectivity for Bromodomains : The compound may selectively bind to bromodomains, which are implicated in regulating gene expression related to cancer progression.
  • Potential Side Effects : As with many bioactive compounds, further studies are necessary to assess toxicity and side effects in vivo.

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